molecular formula C23H24ClN7 B2557760 6-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 878064-52-9

6-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2557760
CAS No.: 878064-52-9
M. Wt: 433.94
InChI Key: YVDRJRMZPPGEPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its kinase inhibition and antimicrobial properties. The structure features a benzylpiperazine moiety at position 6, a 3-chlorophenyl group at the N-4 amine position, and a methyl group at position 1. These substitutions influence its pharmacokinetic and pharmacodynamic profiles, including solubility, target binding, and metabolic stability .

Properties

IUPAC Name

6-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN7/c1-29-22-20(15-25-29)21(26-19-9-5-8-18(24)14-19)27-23(28-22)31-12-10-30(11-13-31)16-17-6-3-2-4-7-17/h2-9,14-15H,10-13,16H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDRJRMZPPGEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest due to its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activities associated with this compound, focusing on its interactions with various biological targets and its implications for drug development.

The compound has the following chemical characteristics:

  • Molecular Formula : C24H26ClN7O
  • Molecular Weight : 463.96 g/mol
  • CAS Number : 878063-77-5

Research indicates that compounds similar to this compound may interact with dopamine receptors, specifically the D(4) receptor subtype. High affinity and selectivity for these receptors suggest a potential role in treating conditions such as schizophrenia and other neuropsychiatric disorders .

Neuropharmacological Effects

The compound's structure suggests it may exhibit significant neuropharmacological effects. Studies have shown that derivatives of benzylpiperazine can inhibit human acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic neurotransmission .

Anticancer Properties

There is a growing body of evidence supporting the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been shown to inhibit Polo-like kinase 4 (PLK4), which plays a critical role in cell division and has been implicated in cancer progression. Inhibition of PLK4 can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for cancer therapy .

Study 1: Dopamine Receptor Interaction

A study evaluating the interaction of 6-(4-benzylpiperazin-1-yl) derivatives with dopamine receptors found that certain modifications enhanced selectivity for the D(4) receptor. The compound demonstrated significant inhibition of dopamine-induced signaling pathways, indicating its potential as a therapeutic agent for disorders involving dopaminergic dysregulation .

Study 2: Acetylcholinesterase Inhibition

In vitro studies assessed the efficacy of various piperazine derivatives, including those similar to our compound, in inhibiting AChE. Results indicated that these compounds could effectively bind to both the peripheral anionic site and the catalytic site of AChE, suggesting a dual mechanism of action that could be beneficial in treating Alzheimer's disease .

Data Tables

Property Value
Molecular FormulaC24H26ClN7O
Molecular Weight463.96 g/mol
CAS Number878063-77-5
AChE Inhibition IC50(Data not specified)
D(4) Receptor AffinityHigh

Scientific Research Applications

Pharmacological Applications

Anti-inflammatory Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit anti-inflammatory properties. Studies have shown that compounds similar to 6-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can reduce edema in animal models, suggesting potential use as anti-inflammatory agents .

Antitumor Activity
The compound's structure is analogous to known antitumor agents. Preliminary studies indicate that pyrazolo[3,4-d]pyrimidines may inhibit tumor growth by interfering with cellular proliferation pathways . Further investigations are needed to elucidate the specific mechanisms involved.

Antimicrobial Properties
Recent studies have evaluated the antimicrobial effects of related compounds against various bacterial strains. The presence of the piperazine moiety is believed to enhance the antimicrobial activity, making these compounds candidates for further development .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively interact with enzymes involved in inflammatory responses and tumor progression .

Case Studies

  • Anti-inflammatory Screening
    A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for anti-inflammatory activity using carrageenan-induced edema models. The results indicated that several derivatives exhibited significant reduction in inflammation compared to standard drugs like Diclofenac .
  • Antitumor Efficacy Assessment
    In vitro studies demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine could inhibit cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Such findings support the potential application of these compounds in cancer therapy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis and Molecular Properties

Key structural differences among pyrazolo[3,4-d]pyrimidine derivatives lie in substituents at positions 1, 4, and 5. The table below highlights critical variations:

Compound Name Position 6 Substituent Position 4 Substituent Molecular Weight Key Functional Attributes Reference
Target Compound 4-Benzylpiperazin-1-yl N-(3-Chlorophenyl) ~468.9 g/mol* Hypothesized kinase inhibition
N-(4-Chlorophenyl)-6-(Methylsulfonyl) Derivative Methylsulfonyl N-(4-Chlorophenyl) 425.9 g/mol Antibacterial (S. aureus IC50: 8 µg/mL)
N-(4-Chlorophenyl)-6-Butoxy Derivative Butoxy N-(4-Chlorophenyl) 419.9 g/mol Moderate solubility in polar solvents
N-Benzyl-1-(4-Chlorophenyl) Derivative - N-Benzyl 362.8 g/mol Kinase inhibition (unspecified)
3-(3-Chlorophenoxymethyl) Derivative - 3-(3-Chlorophenoxymethyl) 385.8 g/mol Structural rigidity for receptor binding

*Calculated based on formula C₂₃H₂₃ClN₈.

Insights :

  • The 4-benzylpiperazine group in the target compound may enhance binding to receptors with hydrophobic pockets (e.g., kinase ATP-binding sites) compared to smaller substituents like methylsulfonyl or butoxy .
  • The 3-chlorophenyl group at position 4 likely improves lipophilicity and membrane permeability relative to 4-chlorophenyl derivatives .

Preparation Methods

Vilsmeier Reaction and Heterocyclization

A one-flask synthesis method employs the Vilsmeier reagent (DMF/PBr₃) to convert 5-aminopyrazoles into pyrazolo[3,4-d]pyrimidines. For example, 5-amino-1-methylpyrazole reacts with PBr₃ in DMF at 60°C to form an intermediate iminomethyl-formamidine, which undergoes heterocyclization upon treatment with hexamethyldisilazane (HMDS) at 70–80°C. This method yields the pyrazolo[3,4-d]pyrimidine core in >90% efficiency.

Reaction Conditions

Step Reagents/Conditions Yield
1 PBr₃, DMF, 60°C, 1–2 h >90%
2 HMDS, 70–80°C, 3–5 h 91%

Cyclization with β-Keto Esters

Alternative routes involve acid-catalyzed cyclization of 5-aminopyrazoles with β-keto esters. For instance, 5-amino-1-methylpyrazole and ethyl acetoacetate react in the presence of HCl to form 1-methylpyrazolo[3,4-d]pyrimidin-4-ol, which is subsequently chlorinated using POCl₃.

The introduction of the 4-benzylpiperazine group at the 6-position of the pyrazolo[3,4-d]pyrimidine core typically proceeds via nucleophilic aromatic substitution (SNAr).

Chlorination at the 6-Position

The pyrazolo[3,4-d]pyrimidine intermediate is chlorinated using POCl₃ or PCl₃ to generate the 6-chloro derivative. For example, 1-methylpyrazolo[3,4-d]pyrimidin-4-amine reacts with POCl₃ at reflux (110°C) for 4–6 h to yield 6-chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-amine.

Piperazine Substitution

The 6-chloro intermediate undergoes SNAr with 1-benzylpiperazine in the presence of a base (e.g., K₂CO₃ or DIPEA) in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C. This step leverages the electron-deficient nature of the pyrimidine ring to facilitate displacement of the chloride.

Optimized Conditions

Parameter Value
Solvent DMF
Base DIPEA
Temperature 90°C
Time 12 h
Yield 75–85%

Substitution at the 4-Amino Position

The 4-amino group is functionalized with the 3-chlorophenyl moiety via Buchwald-Hartwig amination or direct nucleophilic substitution.

Buchwald-Hartwig Coupling

Using a palladium catalyst (e.g., Pd₂(dba)₃), Xantphos ligand, and Cs₂CO₃ base, the 4-chloro intermediate reacts with 3-chloroaniline in toluene at 100°C. This method achieves moderate to high yields (65–78%) but requires careful control of moisture and oxygen.

Direct Amination

Alternatively, the 4-chloro derivative reacts with 3-chloroaniline in DMSO at 120°C for 24 h without a catalyst, albeit with lower yields (50–60%).

Final Assembly and Purification

The convergent synthesis involves sequential functionalization:

  • Pyrazolo[3,4-d]pyrimidine core formation.
  • 6-Substitution with benzylpiperazine.
  • 4-Substitution with 3-chlorophenylamine.

Purification

  • Column chromatography (SiO₂, eluent: EtOAc/hexanes).
  • Recrystallization from ethanol/water mixtures.

Analytical Characterization

Key spectroscopic data for intermediates and the final product align with literature:

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.35–7.25 (m, 5H, benzyl-H), 7.15 (d, J = 8.4 Hz, 1H, chlorophenyl-H).
  • MS (ESI+) : m/z 434.2 [M+H]⁺.

Challenges and Optimization

  • Regioselectivity : Competing substitution at the 2- and 6-positions of the pyrimidine ring necessitates careful control of reaction stoichiometry.
  • Solvent Choice : DMF enhances SNAr reactivity but may lead to side reactions with amines; switching to NMP reduces byproducts.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for introducing the 4-benzylpiperazine moiety into pyrazolo[3,4-d]pyrimidine scaffolds?

  • Methodological Answer : The 4-benzylpiperazine group is typically introduced via nucleophilic substitution or coupling reactions. For example, reacting a pyrazolo[3,4-d]pyrimidine intermediate (e.g., 6-chloro derivative) with 1-benzylpiperazine under reflux in aprotic solvents like acetonitrile or dichloromethane. Purification often involves recrystallization from ethanol or acetonitrile, as demonstrated in analogous syntheses of pyrazolo[3,4-d]pyrimidine derivatives . IR and ¹H NMR are critical for verifying substitution patterns, particularly the presence of benzyl protons (~4.3–4.5 ppm) and piperazine NH signals .

Q. How is regioselectivity ensured during the substitution of the 4-amine group with the 3-chlorophenyl substituent?

  • Methodological Answer : Regioselectivity is controlled by activating the pyrimidin-4-amine position through prior functionalization (e.g., chlorination at the 6-position) and using bulky bases (e.g., cesium carbonate) to direct electrophilic aromatic substitution. Reaction conditions (e.g., dry DMF at 80–100°C) minimize side reactions. Post-synthesis, ¹H NMR and HRMS confirm substitution patterns, with aromatic protons of the 3-chlorophenyl group appearing as distinct doublets in the 7.2–7.8 ppm range .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies aromatic protons (6.5–8.5 ppm), methyl groups (δ ~3.5 ppm for N-methyl), and benzyl/piperazine protons.
  • HRMS : Validates molecular weight (e.g., calculated [M+H]+ for C₂₃H₂₄ClN₇: 450.18).
  • IR Spectroscopy : Confirms NH stretches (~3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Advanced Research Questions

Q. How do solvent polarity and catalyst selection influence the yield of the final compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance nucleophilicity of piperazine, while catalysts like copper(I) bromide accelerate Ullmann-type couplings for aryl chloride intermediates. For example, using DMSO with Cs₂CO₃ increased yields by 15–20% in analogous pyrazolo[3,4-d]pyrimidine syntheses compared to non-polar solvents . Kinetic studies via HPLC can optimize reaction time and temperature.

Q. What strategies resolve conflicting data on the compound’s biological activity in different assay systems?

  • Methodological Answer : Discrepancies may arise from off-target interactions or assay-specific conditions. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) and computational docking (e.g., AutoDock Vina) to validate target engagement. For instance, SAR studies on pyrazolo[3,4-d]pyrimidine analogs show that the 3-chlorophenyl group enhances selectivity for kinase targets by forming halogen bonds with hinge regions .

Q. How can the metabolic stability of this compound be evaluated in preclinical studies?

  • Methodological Answer : Conduct microsomal stability assays (e.g., human liver microsomes with NADPH) and LC-MS/MS to quantify parent compound degradation. The 4-benzylpiperazine moiety is prone to oxidative N-dealkylation; introducing electron-withdrawing groups on the benzyl ring (e.g., para-fluoro) or deuterating labile C-H bonds can improve stability .

Q. What computational methods predict the compound’s solubility and bioavailability?

  • Methodological Answer : Use Schrödinger’s QikProp or SwissADME to estimate logP (target <3), aqueous solubility, and permeability (e.g., Caco-2 cell models). The 3-chlorophenyl group increases hydrophobicity, which may require formulation with cyclodextrins or lipid nanoparticles to enhance bioavailability .

Data Contradiction Analysis

Q. How to address inconsistencies in reported IC₅₀ values across kinase inhibition studies?

  • Methodological Answer : Variability may stem from assay conditions (e.g., ATP concentrations, enzyme isoforms). Normalize data using reference inhibitors (e.g., staurosporine) and perform dose-response curves in triplicate. Cross-validate with kinome-wide profiling (e.g., KinomeScan) to identify off-target effects .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating target engagement and toxicity?

  • Methodological Answer : Use transgenic xenograft models (e.g., human cancer cell lines) with PK/PD monitoring. The compound’s logD (~2.5) suggests adequate blood-brain barrier penetration for CNS targets. Toxicity screening should include histopathology and serum biomarkers (e.g., ALT/AST for liver function) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.